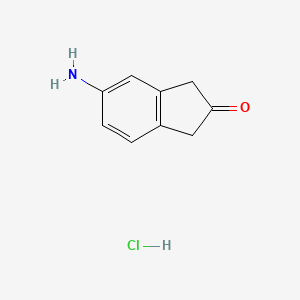
2-Chloro-8-methylquinoline-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Chloro-8-methylquinoline-7-carboxylic acid” is a compound with the molecular formula C11H8ClNO2 and a molecular weight of 221.64 . It is a derivative of quinoline, a nitrogen-containing bicyclic compound .
Synthesis Analysis
Quinoline and its derivatives can be synthesized using various protocols reported in the literature, such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring fused with a pyridine moiety . The compound contains a chlorine atom, a methyl group, and a carboxylic acid group attached to the quinoline core .
Chemical Reactions Analysis
The chemical reactions involving quinoline derivatives depend on the substitution on the heterocyclic pyridine ring . Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
科学的研究の応用
Auxiliary-assisted Palladium-catalyzed Arylation and Alkylation
Research demonstrates the utility of carboxylic acid derivatives, including those related to quinoline carboxylic acids, in auxiliary-directed, palladium-catalyzed β-arylation and alkylation of sp^3 and sp^2 C-H bonds. This process employs aryl or alkyl iodide coupling partners and a palladium acetate catalyst, indicating the potential of quinoline carboxylic acid derivatives in facilitating selective monoarylation and alkylation, enhancing the functionalization of amino- and hydroxy-acid derivatives (Shabashov & Daugulis, 2010).
Photodegradation Studies
The photodegradation of quinolinecarboxylic herbicides, closely related to "2-Chloro-8-methylquinoline-7-carboxylic acid", was explored, showing how UV irradiation can lead to rapid degradation through a decarboxylation reaction. This study illuminates the environmental fate and the potential for remediation of such compounds when exposed to sunlight or UV light (Pinna & Pusino, 2012).
Antimicrobial Activity
Another study focused on the synthesis of 2-phenyl-7-substitutedquinoline-4-carboxylic acid derivatives via microwave-irradiated methods, showing significant antimicrobial activity against a broad spectrum of microorganisms. This research underscores the potential of quinoline carboxylic acid derivatives as key scaffolds in developing new antimicrobial agents (Bhatt & Agrawal, 2010).
Phosphorescent Emission Studies
Quinoline carboxylic acid analogs have been studied for their photophysical properties, specifically their phosphorescent emissions. Such studies are crucial for the development of new materials with potential applications in organic light-emitting diodes (OLEDs) and other photonic devices, highlighting the role of quinoline carboxylic acids in materials science (Małecki et al., 2015).
Antibacterial Properties
Research into 8-nitrofluoroquinolone derivatives based on quinoline carboxylic acids revealed interesting antibacterial activity, particularly against gram-positive strains such as S. aureus. These findings emphasize the significance of quinoline carboxylic acid derivatives in developing new antibacterial drugs (Al-Hiari et al., 2007).
特性
IUPAC Name |
2-chloro-8-methylquinoline-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-6-8(11(14)15)4-2-7-3-5-9(12)13-10(6)7/h2-5H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZOKDNUYSUUPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(4-Chlorophenyl)sulfonyl]-6,7-dimethoxy-4-piperidin-1-ylquinoline](/img/structure/B2734384.png)
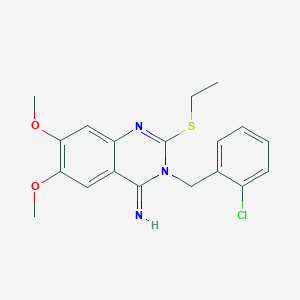
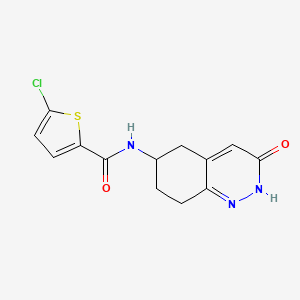
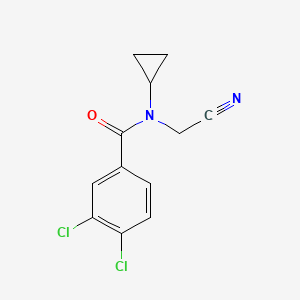
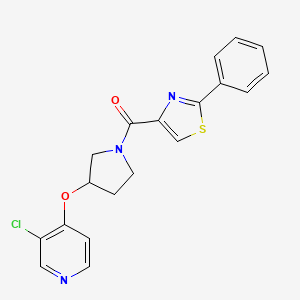
![3-butyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2734391.png)
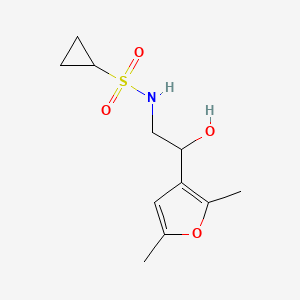

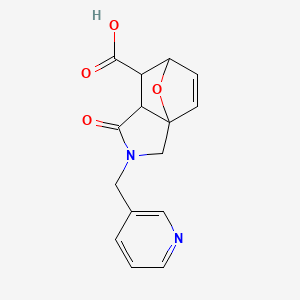
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-benzylacetamide](/img/structure/B2734400.png)

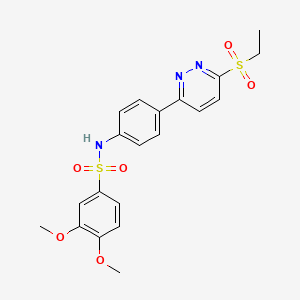
![3-Methyl-2-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2734405.png)
